2-Isopropoxyphenol
Description
Historical Context of 2-Isopropoxyphenol (B44703) in Chemical Science
The history of this compound is intrinsically linked to the development of carbamate (B1207046) insecticides in the mid-20th century. Following the discovery of the insecticidal properties of physostigmine, a naturally occurring carbamate, extensive research was undertaken to synthesize more stable and effective analogues. This led to the introduction of the carbamate insecticide Propoxur (B1679652) in 1959. wikipedia.org this compound is the direct precursor to Propoxur, and its synthesis was a necessary step in the production of this important agrochemical. chemicalbook.com The primary method for its synthesis has been the Williamson ether synthesis, a classic organic reaction for forming ethers, involving the reaction of catechol with an isopropyl halide. chemicalbook.com Over the years, refinements to this process, such as the use of phase-transfer catalysts, have been developed to improve yield and efficiency for industrial-scale production.
Significance of this compound in Contemporary Chemical Research
The contemporary significance of this compound is predominantly centered on its role as a metabolite of Propoxur. scbt.com When humans or other organisms are exposed to Propoxur, it is metabolized in the body, and this compound is one of the resulting products excreted in urine. chemicalbook.com Consequently, the detection and quantification of this compound in urine have become a reliable method for biomonitoring occupational and environmental exposure to Propoxur. chemicalbook.com This has led to its use as a target chemical in the development of analytical methods for assessing pesticide exposure. chemdad.com
Overview of Key Research Domains for this compound
The research surrounding this compound can be broadly categorized into two main domains:
Chemical Synthesis and Production: A significant body of research has focused on the efficient synthesis of this compound. This includes the optimization of reaction conditions for the monoetherification of catechol with isopropyl halides. chemicalbook.com Studies have explored various catalysts, solvents, and reaction parameters to maximize the yield and purity of this compound, which is crucial for its industrial application as a starting material for Propoxur. chemicalbook.com
Toxicology and Environmental Science: In this domain, this compound serves as a critical biomarker. Research is dedicated to developing sensitive and accurate analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), for its detection in biological and environmental samples. These studies are essential for understanding the extent of human exposure to Propoxur and for environmental monitoring. While some research indicates potential biological activities of this compound itself, such as the inhibition of certain enzymes, this area remains less explored. smolecule.com
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol . sigmaaldrich.com |
| CAS Number | 4812-20-8. scbt.com |
| Appearance | Clear light yellow to light red-brown liquid. chemdad.com |
| Boiling Point | 100-102 °C at 11 mmHg. sigmaaldrich.com |
| Density | 1.03 g/mL at 25 °C. sigmaaldrich.com |
| Refractive Index | n20/D 1.514 (lit.). sigmaaldrich.com |
| Water Solubility | Soluble in water. chemdad.com |
| Synonyms | Catechol monoisopropyl ether, o-Isopropoxyphenol. scbt.com |
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCUUYCDKVNVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041431 | |
| Record name | 2-Isopropoxyphenol | |
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Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Isopropoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041804 | |
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Boiling Point |
100 - 102 °C | |
| Record name | 2-Isopropoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4812-20-8, 28801-34-5 | |
| Record name | 2-Isopropoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4812-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Isopropoxyphenol | |
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| Record name | 1,2-Benzendiol, (1-methylethyl)- | |
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| Record name | Phenol, 2-(1-methylethoxy)- | |
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| Record name | 2-Isopropoxyphenol | |
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| Record name | o-isopropoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-ISOPROPOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X51P4UE6X7 | |
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| Record name | 2-Isopropoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations of 2 Isopropoxyphenol
Advanced Synthetic Routes for 2-Isopropoxyphenol (B44703)
The creation of this compound can be achieved through several synthetic pathways. These methods are continuously refined to enhance yield, purity, and environmental compatibility.
Monoetherification of Catechol with Isopropyl Halides
A primary and widely utilized method for synthesizing this compound is the monoetherification of catechol. chemicalbook.comcore.ac.uk This reaction involves treating catechol with an isopropyl halide, such as isopropyl bromide or isopropyl chloride, in the presence of a base. chemicalbook.comchembk.comgoogle.com The Williamson ether synthesis provides a foundational framework for this transformation, where a phenoxide ion, generated by the reaction of a phenol (B47542) with a base, acts as a nucleophile to displace the halide from the alkyl halide. masterorganicchemistry.com
To optimize this reaction, phase transfer catalysts are often employed. chemicalbook.comgoogle.com These catalysts, which can include substances like tetrabutylammonium (B224687) bromide or polyethylene (B3416737) glycol, facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the isopropyl halide is located, thereby accelerating the reaction. google.combenchchem.com The reaction is typically conducted under reflux conditions in a suitable solvent, such as acetone (B3395972) or butanone. chembk.combenchchem.com The use of a solid inorganic base, like potassium carbonate or sodium carbonate, is common. chemicalbook.comgoogle.combenchchem.com
The reaction conditions, including the choice of solvent, base, and catalyst, significantly influence the conversion rates and yields. For instance, using isopropyl bromide in acetone with potassium carbonate can yield approximately 88% of the pure product after distillation. benchchem.com Another approach using pyrocatechol, an isopropyl halide, an alkaline base, and a phase transfer catalyst can achieve conversion rates of up to 95% and yields exceeding 90% under optimized conditions. benchchem.com The reaction temperature can range from 50°C to 160°C, with reaction times typically falling between 5 and 20 hours. benchchem.comgoogle.com
Table 1: Comparative Analysis of Synthesis Methods for this compound
| Method | Reactants | Base | Catalyst | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Reaction with Isopropyl Halide | Pyrocatechol + Isopropyl Halide | Alkaline Base | Phase Transfer Catalyst | Organic Solvent | 90°C - 160°C | >90 | High conversion rates are achievable. benchchem.com |
| Williamson Ether Synthesis | Catechol + Isopropyl Bromide | Potassium Carbonate | None specified | Acetone | Reflux | ~88 | Features a simpler setup but may require a longer reaction time. benchchem.com |
| Autoclave Synthesis | Catechol + Isopropyl Halide | Alkali-metal salts | Phase transfer catalyst or polyhydroxyalkyl monoether | Not specified | Not specified | Not specified | Conducted in an autoclave. chemicalbook.comcore.ac.uk |
Novel Approaches in Phenol Ether Synthesis
Beyond the classical Williamson ether synthesis, other novel methods for preparing phenolic ethers are being explored. One such approach involves the Baeyer-Villiger oxidation of 4-hydroxyacetophenone in the presence of an oxidant and an acid in an alcohol solvent. core.ac.uk This method, while not a direct synthesis of this compound, highlights alternative strategies for creating phenolic ethers that could potentially be adapted. The mechanism is thought to involve the formation of an ester intermediate, which is then hydrolyzed to a hydroquinone. core.ac.uk
Another area of development is the use of different alkylating agents. While isopropyl halides are common, dialkyl sulfates can also be used for the etherification of phenols, though they are noted to be highly carcinogenic. core.ac.uk Research into the use of less reactive but more economical and safer reagents, such as isopropyl chloride, is also ongoing, often in conjunction with highly effective catalyst systems like polyethers. google.com
Exploration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the synthesis of this compound, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. One area of focus is the use of more environmentally benign solvents and catalysts. For example, the use of ionic liquids as catalysts in etherification reactions is being investigated. researchgate.net
Furthermore, the development of catalytic processes that can be run under milder conditions and with higher atom economy is a key goal. For instance, processes that allow for the easy separation and recycling of the catalyst are highly desirable. researchgate.net The shift towards using less hazardous reactants, such as replacing isopropyl bromide with isopropyl chloride, is also a step towards a greener synthetic process. google.com
Reaction Mechanisms Involving this compound
Understanding the reaction mechanisms of this compound is crucial for its application in further chemical synthesis and for its potential use in areas like biofuel upgrading.
Electrocatalytic Hydrogenation (ECH) Pathways
Electrocatalytic hydrogenation (ECH) has emerged as a promising technique for the transformation of this compound. rsc.orgresearchgate.net This method uses electricity to generate hydrogen atoms on a catalyst surface, which then react with the substrate. google.com ECH can be particularly effective for the hydrogenation of challenging substrates at room pressure and moderate temperatures. rsc.orgmsu.edu
In the context of this compound, ECH is often studied as a model for the upgrading of lignin-derived bio-oils. rsc.orgresearchgate.net When subjected to ECH using a Raney-Nickel (Ra-Ni) electrode in an aqueous solution, this compound undergoes a series of transformations. rsc.orgresearchgate.net
Aryl Ether (C-O) Bond Cleavage
A key reaction pathway in the electrocatalytic hydrogenation of this compound is the cleavage of the aryl ether (C-O) bond. rsc.orgresearchgate.net This is a significant transformation as the C-O bond in aromatic ethers is generally stable. nih.gov In the ECH process, the primary reaction of this compound is the cleavage of the isopropoxy group to form phenol. rsc.orgresearchgate.netresearchgate.net This phenol intermediate is then further hydrogenated to cyclohexanol (B46403). rsc.orgresearchgate.net
Studies have shown that this aryl ether cleavage occurs readily under ECH conditions. rsc.org Interestingly, the size of the alkoxy group (from methoxy (B1213986) to isopropoxy) appears to have little effect on the rate of this cleavage reaction. rsc.orgresearchgate.net This suggests that the reaction is not significantly hindered by steric bulk at the ether linkage. researchgate.net The process is highly selective, with only trace amounts of the directly hydrogenated product, 2-isopropoxycyclohexanol, being detected. rsc.orgresearchgate.net This selective deoxygenation is a valuable process for upgrading biomass into fuels and chemicals. rsc.orgresearchgate.net The mechanism is thought to involve the adsorption of the phenol onto the nickel catalyst surface, facilitating the C-O bond scission. rsc.org
Table 2: Products of Electrocatalytic Hydrogenation (ECH) of Alkoxyphenols
| Starting Material | Primary Intermediate | Final Product | Minor Products | Catalyst |
|---|---|---|---|---|
| This compound | Phenol | Cyclohexanol | 2-Isopropoxycyclohexanol (trace) | Raney-Nickel |
| Guaiacol (B22219) (2-Methoxyphenol) | Phenol | Cyclohexanol | 2-Methoxycyclohexanol (trace) | Raney-Nickel |
| 2-Ethoxyphenol | Phenol | Cyclohexanol | 2-Ethoxycyclohexanol (trace) | Raney-Nickel |
Data sourced from studies on the electrocatalytic hydrogenation of lignin (B12514952) model compounds. rsc.orgresearchgate.net
Hydrogenation of Aromatic Ring Systems
The hydrogenation of this compound and related alkoxyphenols often involves the cleavage of the aryl ether (C-O) bond followed by the reduction of the aromatic ring. rsc.org In electrocatalytic hydrogenation (ECH) using Raney-Nickel electrodes, the primary reaction pathway for alkoxyphenols is the cleavage of the aryl-ether bond to form phenol, which is subsequently hydrogenated to cyclohexanol. rsc.org While aromatic rings are generally resistant to catalytic hydrogenation under conditions that reduce typical alkene double bonds, they can be hydrogenated under more forceful conditions, such as using a platinum catalyst with high-pressure hydrogen gas or a more active catalyst like rhodium on carbon. libretexts.org
In the context of ECH, the initial step for guaiacol (2-methoxyphenol), a related compound, is demethoxylation to produce phenol, which is then hydrogenated to cyclohexanol. researchgate.net Traces of the direct aromatic ring hydrogenation product, 2-methoxycyclohexanol, are observed, but this compound does not react further under the same ECH conditions. rsc.org The process of converting oxygen-containing functional groups and unsaturated carbon-carbon bonds into chemically reduced forms with a higher hydrogen content is achieved through electrocatalytic hydrogenation and hydrodeoxygenation at mild conditions, typically below 100°C and at ambient pressure. google.com
Studies on the hydrodeoxygenation (HDO) of guaiacol have shown that Ru-based catalysts exhibit high activity and selectivity towards fully hydrodeoxygenated products like cyclohexane (B81311) and methylcyclohexane. bohrium.com The reaction can proceed through two main pathways: hydrogenation of the aromatic ring or cleavage of the Car–OCalk bond followed by hydrogenation. mdpi.com For instance, with a Ru-PAF-30-SO3H/2.5 catalyst, the reaction primarily follows the first pathway, yielding 2-methoxycyclohexanol. mdpi.com
The table below presents data from the electrocatalytic hydrogenation of various alkoxyphenols, illustrating the product distribution.
Data sourced from patent information regarding the ECH of alkoxyphenols. google.com The values for reaction products represent the amount formed.
Influence of Alkoxy Group Size on Reaction Rates
Research on the electrocatalytic hydrogenation (ECH) of 2-alkoxyphenols indicates that the size of the alkoxy group has a minimal effect on the reaction rate. rsc.org The current efficiency for 2-alkoxyphenols remains in the range of 23-26%, suggesting that the size of the alkoxy group does not significantly impact the reaction. rsc.orgresearchgate.net This is supported by competitive reaction studies involving mixtures of guaiacol, 2-ethoxyphenol, and this compound, where all three compounds show similar reactivity. rsc.org
While the cleavage of the aryl-ether bond is relatively insensitive to the size of the R-group in the alkoxy substituent, it is affected by the substitution position relative to the phenolic hydroxyl group. google.com For instance, the cleavage rate was observed to slightly increase with increasing alkoxy group size, which is consistent with a small steric destabilization effect. google.com
Role as a Brønsted Acid in Catalysis
This compound has been identified as a critical Brønsted acid co-catalyst in certain dual catalytic systems. chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.org A Brønsted acid is a chemical species that donates a proton (H+). In catalysis, these acids can participate in various steps of a reaction mechanism, such as protonation, which can activate a substrate or influence the reaction pathway. mdpi.com
Dual Catalysis Systems (e.g., Nickel and Brønsted Acid)
Dual catalysis systems that employ both a transition metal, such as nickel, and a Brønsted acid have been developed for various chemical transformations. chinesechemsoc.orgresearchgate.netrsc.orgrsc.orgnih.gov In one such system, a redox-neutral coupling of 1,3-dienes and aldehydes to form dienols is achieved through the combined action of a nickel catalyst and this compound as a Brønsted acid. chinesechemsoc.orgchinesechemsoc.org The use of this compound in this context is crucial for achieving both high reactivity and selectivity. chinesechemsoc.orgchinesechemsoc.org The development of such dual catalytic systems is an active area of research, with applications in synthesizing a variety of organic molecules. researchgate.netrsc.orgrsc.orgnih.gov
In the optimization of this reaction, various ortho-alkoxyphenols were tested, and this compound was found to be the optimal Brønsted acid, leading to the desired product in 85% yield. chinesechemsoc.org
Hydrogen-Bonding Interactions and Protonation Steps
Hydrogen-bonding interactions play a significant role in the catalytic activity of this compound. In the dual nickel/Brønsted acid system, the presence of methanol (B129727) was found to enhance the acidity of this compound through hydrogen bonding. chinesechemsoc.orgchinesechemsoc.org This enhanced acidity is believed to be critical for the protonation step in the reaction mechanism. chinesechemsoc.orgchinesechemsoc.org The ability of the hydroxyl group in phenols to form hydrogen bonds can influence their reactivity in various chemical processes. acs.orgucf.edu Computational studies have also been used to investigate the hydrogen bonding interactions between this compound and other molecules to design molecularly imprinted polymers. nih.gov
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. The oxygen substituent in phenols enhances the reactivity of the aromatic ring and directs incoming electrophiles to the ortho and para positions. libguides.com This is attributed to the resonance delocalization of a non-bonded electron pair from the oxygen into the π-electron system of the ring. libguides.com
Tritylation Reactions and Substituent Effects
Tritylation is an example of an electrophilic aromatic substitution reaction where a trityl group is introduced onto an aromatic ring. The kinetics of the tritylation of phenol and its alkyl ethers, including this compound, have been studied using trityl perchlorate (B79767) in nitromethane. acs.orgresearchgate.netresearchgate.net In these reactions, substitution occurs exclusively at the para position relative to the hydroxyl group via a bimolecular mechanism. acs.orgresearchgate.netresearchgate.net
Studies on the tritylation of catechol and its monoethers, including this compound, revealed an inductive order of activation for the monoethers: OCH3 < OC2H5 < OCH(CH3)2. researchgate.netresearchgate.net This indicates that the rate of reaction increases with the size of the alkoxy group. acs.org The higher reactivity of phenol compared to anisole (B1667542) in these reactions is attributed to phenol's ability to form hydrogen bonds with the solvent. acs.org
The table below shows the rate constants for the tritylation of phenol and its ethers.
Data from a study on the kinetics of tritylation of phenol and its alkyl ethers. acs.org
Orientational Control by Hydroxyl and Alkoxy Groups
In electrophilic aromatic substitution reactions involving this compound, the directing effects of the hydroxyl (-OH) and isopropoxy (-OCH(CH₃)₂) groups play a crucial role in determining the position of the incoming electrophile. Both the hydroxyl and alkoxy groups are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene (B151609). jocpr.comcore.ac.uk They are also ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. chinesechemsoc.orgorganic-chemistry.org
In this compound, the hydroxyl group is a stronger activating group than the isopropoxy group. The hydroxyl group's ability to form hydrogen bonds with the solvent can enhance its activating nature. researchgate.net This superior activating and directing ability of the hydroxyl group means that electrophilic substitution will preferentially occur at the positions ortho and para to the -OH group. Kinetic studies on the tritylation of catechol and its monoethers, including this compound, have shown that substitution occurs at the para position relative to the hydroxyl group. researchgate.net The order of activation for different alkoxy groups was found to be OCH₃ < OC₂H₅ < OCH(CH₃)₂. researchgate.net
Intramolecular hydrogen bonding between the hydroxyl and isopropoxy groups is also a significant factor in controlling the orientation of substitution. researchgate.net This interaction can influence the conformation of the molecule and further direct incoming electrophiles.
Azo Coupling Reactions with this compound
Azo coupling is a significant reaction in the production of dyes and pigments, where an aromatic diazonium ion acts as an electrophile and couples with an activated aromatic compound like a phenol. organic-chemistry.org this compound, with its activated ring, can participate in such reactions. The substitution typically occurs at the para position to the strongly activating hydroxyl group. organic-chemistry.org
The general mechanism involves the attack of the electron-rich aromatic ring of this compound on the diazonium salt. youtube.com The reaction is sensitive to pH and is typically carried out in mildly acidic or neutral conditions. organic-chemistry.org In a weakly alkaline medium, the hydroxyl group of this compound is deprotonated to form a phenoxide ion, which is an even more powerful activating group, further facilitating the coupling reaction. chemguide.co.uk
For instance, the alkaline hydrolysis of the pesticide propoxur (B1679652) yields this compound, which can then be coupled with a diazotized amine, such as 4-aminopyridine, to produce a colored azo dye. jocpr.com This reaction forms the basis of spectrophotometric methods for the determination of propoxur. jocpr.com The resulting azo compounds are often highly colored due to their extended conjugated systems, which absorb light in the visible region. chemguide.co.uk
Table 1: Azo Coupling Reactions of this compound Derivatives
| Diazonium Salt Source | Coupling Conditions | Product Description | Wavelength of Max. Absorbance (λmax) | Reference |
| Diazotized 4-aminopyridine | Weakly alkaline medium | Yellow colored phenol derivative | 469 nm | jocpr.com |
| Diazotized anilines (2a-c) | Basic conditions | Orange-red, pale-red, or red chromophores | 470 nm, 490 nm, 478 nm | researchgate.net |
Derivatization Strategies and Functionalization of this compound
The presence of both a hydroxyl and an isopropoxy group on the benzene ring of this compound allows for a variety of derivatization and functionalization strategies, leading to the synthesis of a wide range of compounds with specific applications.
Synthesis of Phenolic Derivatives for Pharmaceutical Intermediates
This compound serves as a valuable starting material in the synthesis of various pharmaceutical intermediates. A notable example is its use in the synthesis of analogues of tamsulosin, an α1-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia. cymitquimica.comresearchgate.netnih.gov The synthesis of these analogues involves modifying the 2-substituted phenoxyethylamino group of tamsulosin, where this compound can be a key building block. researchgate.net
The synthesis of dissymmetrical ethers of 4-nitrocatechol, which are useful in the preparation of coccidiostats and other pharmaceutical intermediates, can also start from precursors related to this compound. researchgate.net
Formation of Carbamate (B1207046) Esters (e.g., Propoxur)
One of the most significant industrial applications of this compound is in the synthesis of the carbamate insecticide, propoxur. core.ac.ukchemicalbook.comnih.gov Propoxur, or 2-isopropoxyphenyl N-methylcarbamate, is produced by the reaction of this compound with methyl isocyanate. chemicalbook.com
The reaction is typically carried out in the presence of a catalyst, such as a moderately active amine compound like N,N-dimethylbenzylamine, and at elevated temperatures. chemicalbook.com The process involves the addition of methyl isocyanate to a solution of this compound, followed by heating to complete the reaction, resulting in high yields of propoxur. chemicalbook.com
Table 2: Synthesis of Propoxur from this compound
| Reactants | Catalyst | Reaction Temperature | Reaction Time | Yield | Reference |
| This compound, Methyl isocyanate | N,N-dimethylbenzylamine | 60°C initially, then raised to 90°C | 3 hours | 99.0% | chemicalbook.com |
Development of Modified Compounds for Specific Applications
The reactivity of this compound allows for the development of modified compounds with tailored properties for various applications. For instance, it has been used as a Brønsted acid co-catalyst in a nickel-catalyzed redox-neutral coupling of 1,3-dienes and aldehydes to synthesize dienols. chinesechemsoc.orgchinesechemsoc.org In this reaction, this compound was found to be the optimal Brønsted acid, leading to high yields and selectivity. chinesechemsoc.orgchinesechemsoc.org
Furthermore, this compound can be used to synthesize other phenolic ethers through reactions such as the Baeyer-Villiger oxidation of related precursors. core.ac.uk These modified phenolic ethers can have applications as antioxidants and in the synthesis of other complex molecules. core.ac.uk
Introduction of Alkyl and Aryl Substituents
The aromatic ring of this compound can be further functionalized by the introduction of alkyl and aryl substituents through various electrophilic aromatic substitution reactions. The directing effects of the hydroxyl and isopropoxy groups will guide the position of these incoming substituents, primarily to the para position relative to the hydroxyl group.
For example, benzylation of phenols can be achieved by reacting them with benzyl (B1604629) alcohol in the presence of a catalyst. google.com While specific examples for this compound are not detailed, the general methodology for introducing benzyl groups onto a phenol ring is well-established. google.com Similarly, radical alkylation reactions, although typically more challenging on electron-rich arenes, can be employed to introduce alkyl groups. harvard.edu The synthesis of macrocyclic bis(bibenzyls) like Plagiochin D has involved precursors derived from the alkylation of substituted phenols. researchgate.net
Computational Chemistry and Theoretical Investigations of 2 Isopropoxyphenol
Quantum Chemical Calculations
Quantum mechanics (QM) forms the theoretical foundation for a variety of computational methods used to study 2-Isopropoxyphenol (B44703). mdpi.com These methods, which include Density Functional Theory (DFT), semi-empirical methods, and ab initio calculations, are employed to predict molecular structures, energies, and other electronic properties. mdpi.comlincoln.ac.ukbac-lac.gc.canih.gov Such calculations are vital for designing sensor materials with high affinity and selectivity for this compound. lincoln.ac.ukbac-lac.gc.canih.gov
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method in the study of this compound. mdpi.com It is favored for its balance of computational accuracy and efficiency, making it suitable for calculating molecular bond energies, predicting structures, and understanding reaction mechanisms. mdpi.comresearchgate.net In the context of this compound, DFT has been particularly valuable in the rational design of molecularly imprinted polymers (MIPs) by simulating the interactions between the this compound template molecule and various functional monomers. mdpi.comlincoln.ac.uk The B3LYP functional is a specific type of DFT method that has been applied in these studies. lincoln.ac.uk
A primary application of DFT in the study of this compound is the calculation of binding energy (ΔE) between the template molecule and potential functional monomers. mdpi.com This calculation is fundamental to screening for the most suitable monomer to create a stable pre-polymerization complex, which is a key factor for producing a highly selective and efficient MIP. mdpi.com
The binding energy represents the electronic interaction energy and is calculated to identify the monomer that forms the most stable complex with this compound. A lower, more negative binding energy value signifies a stronger intermolecular interaction and a more stable template-monomer complex. mdpi.com Through this computational screening process, pyrrole (B145914) was identified as an excellent functional monomer for designing MIPs for this compound. mdpi.commdpi-res.comnajah.edu The stability of the complex formed between this compound and the selected monomer is directly related to the potential performance of the resulting MIP sensor. mdpi.com
Table 1: Application of Binding Energy Calculations in MIP Design for this compound
| Computational Goal | Method | Key Finding | Significance |
|---|---|---|---|
| Screen Functional Monomers | Density Functional Theory (DFT) | Pyrrole forms a highly stable complex with this compound. mdpi.commdpi-res.comnajah.edu | Selection of the optimal monomer for synthesis. |
Molecular orbital (MO) analysis, including the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of theoretical investigations. While specific HOMO-LUMO energy values for this compound are not detailed in the reviewed literature, this type of analysis is standard in computational chemistry. najah.edurivm.nl For instance, in the development of other polymer-based sensors, the HOMO energy has been used to assess the suitability of materials like polypyrrole for detection, suggesting its utility in understanding the electronic behavior of the this compound-pyrrole system. mdpi.com Such analysis provides insights into the molecule's reactivity and the nature of its interactions with other chemical species. najah.edu
DFT calculations are instrumental in predicting the three-dimensional structures and electronic properties of this compound and its complexes. mdpi.com The process involves geometry optimization, where the lowest energy (most stable) conformation of the molecule is determined. mdpi.com This is crucial for understanding how this compound interacts with a functional monomer like pyrrole. lincoln.ac.uk By optimizing the structure of the template-monomer complex, researchers can predict the most likely binding orientation and spatial arrangement, which is essential information for designing the polymer matrix of a sensor. mdpi.com
Semi-empirical methods, such as Parameterized Model number 3 (PM3), offer a computationally less expensive alternative to DFT and are often used in conjunction with it. mdpi.comlincoln.ac.uk These methods simplify quantum mechanical calculations by incorporating experimental parameters. mdpi.comresearchgate.net In the study of this compound, the PM3 method has been effectively used to optimize the ratio of the template (this compound) to the functional monomer (pyrrole). mdpi.commdpi-res.comnajah.edu While DFT is used to identify the best monomer, PM3 can efficiently handle the larger calculations needed to determine the optimal stoichiometry of the pre-polymerization complex, for example, a 1:5 ratio of template to monomer. d-nb.info Although PM3 calculations can have larger errors for some thermodynamic properties, they are well-suited for simulations and for obtaining an initial molecular structure for further high-precision calculations. researchgate.net
Table 2: Role of Different Computational Methods for this compound MIP Design
| Method | Primary Application | Advantage | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Monomer screening, binding energy calculation, structure prediction. | High accuracy for electronic properties. | mdpi.comlincoln.ac.uk |
| Semi-Empirical (PM3) | Optimization of template-to-monomer ratio. | Fast computational speed, suitable for larger systems. | mdpi.commdpi-res.comd-nb.info |
Ab initio (from the beginning) calculations represent a class of quantum chemistry methods that are based on fundamental physical constants without the use of experimental parameters. mdpi.commdpi-res.com The Hartree-Fock method is a primary example of an ab initio approach. mdpi.comgoogle.com These methods are generally more accurate but also more computationally demanding than semi-empirical or even DFT methods. mdpi.com Consequently, they are often used for smaller molecular systems or as a benchmark for other computational techniques. In the context of this compound, ab initio calculations are mentioned as one of the key theoretical methods available for designing MIPs, providing a rigorous foundation for understanding the molecule's chemical and spatial structure. lincoln.ac.ukbac-lac.gc.canih.gov For instance, software used in related studies can perform calculations at the Hartree-Fock 3-21G level in a vacuum to determine molecular properties. google.com
Density Functional Theory (DFT) Studies
Application in Molecularly Imprinted Polymers (MIPs) Design
Computational simulations are instrumental in the rational design of molecularly imprinted polymers (MIPs) for the selective recognition of this compound. mdpi.com MIPs are synthetic polymers with cavities that are complementary in shape and functionality to a template molecule, in this case, this compound. researchgate.net
The foundation of successful molecular imprinting lies in the interaction between the template molecule (this compound) and the functional monomer. mdpi.comscirp.org Computational methods, particularly quantum mechanics (QM) approaches like Density Functional Theory (DFT), are used to calculate the binding energy (ΔE) between the template and various functional monomers. encyclopedia.pubmdpi.com A lower binding energy signifies a more stable template-monomer complex, which is a key predictor of a high-performance MIP. mdpi.com
The binding energy is typically calculated using the following equation: ΔE = E(Template-monomer complex) − E(Template) − E(Monomer) mdpi.com
These calculations are often performed in a vacuum, but for greater accuracy that reflects experimental conditions, the effect of the solvent (porogen) is also considered. mdpi.com The stability of the complex in a solvent is crucial for the successful formation of the imprinted cavities. mdpi.com
Computational chemistry is also employed to determine the optimal stoichiometric ratio between the this compound template and the functional monomer. mdpi.comresearchgate.net This is a critical factor that influences the number and quality of the recognition sites in the final polymer. lincoln.ac.uk By simulating the formation of complexes with different ratios (e.g., 1:1, 1:2, 1:3, 1:4), the most energetically favorable configuration can be identified. mdpi.com For the design of a this compound MIP, a combination of DFT and semi-empirical methods like PM3 has been utilized to optimize this ratio. encyclopedia.pubmdpi.com For instance, in the development of a sensor for fenamiphos (B133129) sulfoxide, a 1:5 template-to-monomer ratio was selected based on PM3 semi-empirical calculations. d-nb.info
The choice of the functional monomer is paramount for creating selective MIPs. mdpi.com Computational screening of a library of potential monomers allows for the identification of the one that exhibits the strongest and most specific interactions with the this compound template. lincoln.ac.uk For this compound, theoretical calculations have identified pyrrole as a highly suitable functional monomer. encyclopedia.pubmdpi.comresearchgate.net The interaction between this compound and pyrrole is strong, leading to the formation of a stable pre-polymerization complex. lincoln.ac.uk This has been corroborated by the successful development of a polypyrrole-based MIP sensor for the electrochemical determination of this compound. lincoln.ac.ukmdpi.com The use of computational models like DFT (B3LYP) and PM3 has been central to this selection process. researchgate.netlincoln.ac.uk
Conformational Analysis and Potential Energy Surfaces
Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. This involves identifying the different spatial arrangements of its atoms (conformers) and their relative energies. Computational methods can be used to generate a potential energy surface (PES), which maps the energy of the molecule as a function of its geometric parameters, such as torsion angles.
Analytical Chemistry Methodologies for 2 Isopropoxyphenol
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the molecular structure of 2-isopropoxyphenol (B44703).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides precise information about the atomic arrangement within the this compound molecule.
¹H NMR: In ¹H NMR spectra of this compound, distinct signals corresponding to the different proton environments are observed. The aromatic protons typically appear in the range of 6.8-7.0 ppm. The methine proton of the isopropoxy group gives a signal around 4.5 ppm, while the methyl protons of the same group produce a characteristic doublet at approximately 1.3 ppm. chemicalbook.comspectrabase.com The phenolic hydroxyl proton signal can be found at varying chemical shifts, often around 5.8 ppm, depending on the solvent and concentration. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum offers further structural confirmation by detailing the carbon framework. The carbon atoms of the aromatic ring resonate in the region of 110-150 ppm. The methine carbon of the isopropoxy group is typically observed around 70 ppm, and the equivalent methyl carbons appear at approximately 22 ppm. chemicalbook.com
¹H NMR Spectral Data for this compound in CDCl₃
| Assignment | Chemical Shift (ppm) |
| Aromatic Protons | 6.80 - 6.93 |
| Phenolic OH | 5.83 |
| Isopropoxy CH | 4.53 |
| Isopropoxy CH₃ | 1.32 |
| Data sourced from ChemicalBook chemicalbook.com |
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique ionizes the molecule, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, and measures their mass-to-charge ratio with high accuracy. acs.orgoup.com The exact mass of this compound is 152.08373 g/mol . spectrabase.com HR-ESI-MS can confirm this mass, which aids in the unambiguous identification of the compound in complex mixtures. acs.orgacs.org Predicted collision cross-section values for various adducts, such as [M+H]⁺ and [M+Na]⁺, further aid in its identification. uni.lu
Infrared (IR) Spectroscopy (FTIR, ATR-IR)
IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. chemicalbook.com The spectrum exhibits characteristic absorption bands corresponding to specific molecular vibrations. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the isopropyl group are observed around 2850-3100 cm⁻¹. The C-O stretching vibrations of the ether linkage appear in the 1200-1260 cm⁻¹ region, while the aromatic C=C stretching vibrations are found near 1450-1600 cm⁻¹. nih.govresearchgate.net Both Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) techniques are utilized for this analysis. nih.gov
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. nih.gov The technique involves scattering of monochromatic light from the molecule and analyzing the frequency shifts. A Bruker MultiRAM Stand Alone FT-Raman Spectrometer has been used to acquire Raman spectra of this compound. nih.gov This can be particularly useful for observing non-polar bonds that are weak in IR spectra.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within the molecule. For this compound, the UV-Vis spectrum, typically measured in a solvent like methanol (B129727), shows absorption maxima characteristic of the phenolic chromophore. wpmucdn.com Studies have reported a λmax value of 276 nm for this compound. wpmucdn.com This technique is often used for quantitative analysis in chromatographic methods. oup.comsnu.ac.kr
Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation and quantification of this compound from various matrices, including biological and environmental samples. sigmaaldrich.comwho.int
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is a widely used method for the analysis of this compound. nih.govsigmaaldrich.com For the analysis of this compound in human urine, a method involving steam distillation, solid-phase extraction, and derivatization to its pentafluorobenzyl ether has been developed, followed by GC-MS detection. nih.govsigmaaldrich.com The Kovats retention index, a dimensionless quantity used to convert retention times into system-independent constants, for this compound on a standard non-polar column is reported as 1163.9. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another key technique for the analysis of this compound. oup.comsielc.com Reverse-phase HPLC methods are common, using columns such as Newcrom R1 or C18. sielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com Detection is often achieved using a UV detector set at a wavelength where this compound absorbs, such as 270 nm or 280 nm. oup.comhilarispublisher.com This method has been validated for the simultaneous determination of this compound and its parent compound, propoxur (B1679652), in biological samples like blood and urine. oup.comresearchgate.net
HPLC Method Parameters for this compound Analysis
| Parameter | Details | Reference |
| Column | Newcrom R1, Newcrom C18 | sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |
| Detection | UV at 270 nm | oup.comresearchgate.net |
| Information compiled from various sources. |
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS/MS) stands as a primary and highly effective technique for the analysis of this compound, particularly in biological samples like urine and meconium. nih.govnih.govscispace.com This powerful combination allows for both the separation of the analyte from complex mixtures and its specific identification and quantification based on its mass-to-charge ratio.
The general workflow for analyzing this compound in urine involves several key steps. Since this compound is typically present in a conjugated form, an initial enzymatic or acid hydrolysis step is required to liberate the free analyte. nih.govnih.govnih.gov Following hydrolysis, sample clean-up is performed, often involving steam distillation or solid-phase extraction (SPE) to isolate the target compound and remove interfering substances. nih.govnih.gov The extracted analyte is then often derivatized to enhance its volatility and thermal stability for GC analysis. nih.govnih.gov The prepared sample is injected into the GC-MS/MS system, where it is separated and detected. Quantification is frequently achieved using a mass-selective detector, often operated in the single-ion monitoring (SIM) mode to provide high selectivity and sensitivity. nih.govnih.gov This approach has proven effective for assessing occupational exposure to propoxur by measuring its metabolite, this compound. nih.govnih.gov
Research has demonstrated the development of sensitive and selective GC-MS methods with detection limits as low as 0.5 to 6 micrograms per liter (µg/L) in urine. nih.govnih.gov These methods show high analytical recovery, often exceeding 95% from spiked urine samples. nih.gov
Capillary Gas Chromatography
The separation of this compound and its derivatives is effectively achieved using capillary gas chromatography. nih.govnih.govnih.gov Capillary columns, known for their high resolution, are essential for separating the analyte from other components in the sample matrix. The choice of stationary phase and the temperature program are critical parameters for achieving optimal separation.
For the analysis of derivatized this compound, specific oven temperature programs are employed. One method starts with an initial oven temperature of 100°C, which is held for one minute, then ramped at a rate of 4°C per minute to a final temperature of 250°C, where it is held for five minutes. scispace.com Another program begins at 80°C for two minutes, then increases to 160°C at 10°C/min, and finally to 260°C at 4°C/min, holding for two minutes. cdc.gov Helium is commonly used as the carrier gas, with a constant flow rate typically around 1 mL/min. nih.gov The use of a deactivated fused silica (B1680970) guard column can help to prolong the life of the analytical column. cdc.gov
Isotope Dilution Calibration for Quantification
Isotope dilution is a highly accurate quantification technique often referred to as a "gold standard" in analytical chemistry, and it is employed in advanced methods for measuring this compound. nih.govnih.gov This method involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing ¹³C) to the sample at the beginning of the analytical process. nih.govresearchgate.net
Because the isotopically labeled internal standard is chemically identical to the native analyte, it experiences the same effects during sample preparation, extraction, and analysis, effectively correcting for any sample loss or matrix effects. nih.gov The quantification is based on the ratio of the response of the native analyte to the response of the labeled internal standard, as measured by the mass spectrometer. cdc.gov This approach significantly improves the precision and accuracy of the measurement. Methods using capillary gas chromatography-tandem mass spectrometry (GC-MS/MS) with isotope dilution calibration have been developed for the simultaneous quantification of multiple phenolic metabolites, including this compound, in human urine, achieving low limits of detection in the mid-ng/L range. nih.gov
Derivatization Strategies for GC Analysis
Derivatization is a crucial step in the GC analysis of phenolic compounds like this compound. This chemical modification is performed to increase the analyte's volatility and thermal stability, and to improve its chromatographic behavior and detection sensitivity. nih.govnih.gov
A common derivatization strategy for this compound involves converting it to its pentafluorobenzyl ether. nih.gov This is achieved through a phase-transfer catalyzed reaction. nih.govcdc.gov In this procedure, the sample extract is reacted with a derivatizing agent, such as pentafluorobenzyl bromide, in the presence of a catalyst. The excess derivatization reagent is subsequently removed using a clean-up step, for example, with deactivated silica gel. nih.gov Another approach involves a methanolic/hydrochloric acid methyl esterification procedure, which has been used for the analysis of pesticide metabolites in hair samples. nih.gov These derivatization techniques result in products that are more suitable for GC-MS analysis, leading to more reliable and sensitive detection. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another key analytical technique used for the determination of this compound. sielc.comnih.gov It is particularly useful for the simultaneous analysis of the parent pesticide, propoxur, and its metabolite, this compound, in biological fluids like blood and urine. nih.gov
A common approach is reversed-phase HPLC (RP-HPLC) coupled with UV detection. nih.gov In this method, separation is achieved on a C18 column. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with an acid like phosphoric acid or formic acid to control the pH. sielc.comhilarispublisher.com For instance, one method uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, phosphoric acid is replaced with a volatile acid like formic acid. sielc.com Detection is commonly performed using a UV detector set at a wavelength where both propoxur and this compound exhibit strong absorbance, such as 270 nm or 280 nm. hilarispublisher.comoup.com
Sample preparation for HPLC analysis often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. nih.gov Weak cation-exchange cartridges have been successfully used for the extraction of propoxur and this compound from rat blood and urine, with recoveries exceeding 85%. nih.gov Validated HPLC methods have demonstrated good sensitivity, with limits of quantitation (LOQ) for this compound at 2.0 µg/L in blood and 4.2 µg/L in urine. nih.govoup.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simpler chromatographic technique that has been employed for the separation and identification of carbamate (B1207046) pesticides and their metabolites, including this compound. jocpr.cominchem.org While not as quantitative or sensitive as GC-MS or HPLC, TLC is a valuable tool for screening and qualitative analysis.
In TLC, a stationary phase, typically silica gel on a glass plate, is used. epa.gov The sample is spotted onto the plate, which is then placed in a developing chamber containing a solvent system (mobile phase). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For resolving Sevin (a carbamate) and its metabolites, a two-dimensional TLC approach has been used, with initial development in an ether-hexane (4:1) system, followed by development in a second dimension with methylene (B1212753) chloride-acetonitrile (4:1). epa.gov After separation, the compounds can be visualized using various chromogenic reagents or by autoradiography if radiolabeled compounds are used. epa.gov
Electrochemical Detection Methods
Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the determination of this compound. lincoln.ac.uk Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have been successfully applied. lincoln.ac.ukresearchgate.net
These methods investigate the electrochemical behavior of this compound at the surface of an electrode. Studies have been conducted using bare glassy carbon (GC) electrodes, where this compound exhibits a quasi-reversible electrochemical behavior. lincoln.ac.uk In a Britton-Robinson buffer at pH 2, an anodic (oxidation) peak for this compound can be observed. lincoln.ac.uk Using DPV, a linear concentration range from 0.21 to 75 µM has been established with a limit of detection (LOD) of 0.21 µM. lincoln.ac.uk
To enhance sensitivity and selectivity, molecularly imprinted polymers (MIPs) have been developed as recognition elements on the electrode surface. lincoln.ac.uk A MIP-based sensor was created by electropolymerizing pyrrole (B145914) monomers on a GC electrode in the presence of this compound as a template molecule. lincoln.ac.uk This imprinted sensor showed an oxidation peak at 0.737 V and demonstrated excellent linearity over a concentration range of 0.09–45 µM, with a significantly lower LOD of 0.09 µM. lincoln.ac.uk These electrochemical sensors have been successfully applied to determine this compound in real samples from the in vitro metabolism of propoxur. lincoln.ac.uk
Data Tables
Table 1: GC-MS Method Parameters for this compound Analysis This table is interactive. You can sort and filter the data.
| Parameter | Description | Source |
|---|---|---|
| Instrumentation | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS or GC-MS/MS) | nih.govnih.gov |
| Sample Matrix | Urine, Meconium, Hair | nih.govscispace.comnih.gov |
| Pre-treatment | Enzymatic or Acid Hydrolysis | nih.govnih.govnih.gov |
| Extraction | Solid-Phase Extraction (SPE), Steam Distillation, Liquid-Liquid Extraction | nih.govnih.govnih.gov |
| Derivatization | Pentafluorobenzyl ether formation, Methyl esterification | nih.govnih.gov |
| Column | Capillary Column (e.g., fused silica) | nih.govnih.govnih.gov |
| Carrier Gas | Helium | nih.gov |
| Detection Mode | Mass-Selective Detector (MSD), Single-Ion Monitoring (SIM), Tandem MS | nih.govnih.govnih.gov |
| Quantification | Isotope Dilution Calibration, Internal Standard | nih.govnih.gov |
| Limit of Detection | 0.5 - 6.0 µg/L (in urine) | nih.govnih.gov |
Table 2: HPLC Method Parameters for this compound Analysis This table is interactive. You can sort and filter the data.
| Parameter | Description | Source |
|---|---|---|
| Instrumentation | High-Performance Liquid Chromatograph (HPLC) | nih.gov |
| Sample Matrix | Rat Blood, Rat Urine | nih.gov |
| Extraction | Solid-Phase Extraction (SPE) with weak cation-exchange cartridge | nih.gov |
| Chromatography | Reversed-Phase (RP-HPLC) | sielc.comnih.gov |
| Column | C18 | sielc.com |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid or Formic Acid | sielc.com |
| Detection | UV Detector | nih.gov |
| Detection Wavelength | 270 nm | nih.govoup.com |
| Limit of Quantitation | 2.0 µg/L (blood), 4.2 µg/L (urine) | nih.govoup.com |
Table 3: Electrochemical Detection Method Performance This table is interactive. You can sort and filter the data.
| Method | Electrode | Linear Range (µM) | Limit of Detection (LOD) (µM) | Source |
|---|---|---|---|---|
| Differential Pulse Voltammetry (DPV) | Glassy Carbon (GC) | 0.21 - 75 | 0.21 | lincoln.ac.uk |
| Differential Pulse Voltammetry (DPV) | Molecularly Imprinted Polymer (MIP) on GC | 0.09 - 45 | 0.09 | lincoln.ac.uk |
Voltammetric Techniques
Voltammetric techniques offer a rapid, sensitive, and cost-effective approach for the determination of electroactive compounds like this compound. These methods involve applying a varying potential to an electrode and measuring the resulting current, which is proportional to the analyte's concentration.
A notable study detailed a simple and sensitive electrochemical method for IPP determination using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) with a bare glassy carbon (GC) electrode. lincoln.ac.ukresearchgate.net The electrochemical behavior of IPP was found to be quasi-reversible. lincoln.ac.ukresearchgate.net Using DPV, a linear response was observed over a concentration range of 0.21 to 75 µM, with a limit of detection (LOD) of 0.21 µM. lincoln.ac.uk This demonstrates the suitability of voltammetric methods for quantifying IPP in various samples. lincoln.ac.uk
Electrode Material Development (e.g., Molecularly Imprinted Poly-Pyrrole Electrodes)
To enhance the selectivity and sensitivity of voltammetric sensors, significant research has focused on the development of modified electrodes. Molecularly imprinted polymers (MIPs) have emerged as a promising technology for creating highly selective recognition sites for a target analyte.
A molecularly imprinted polymer sensor based on the electropolymerisation of pyrrole (PPy) on a glassy carbon electrode was developed for the specific determination of this compound. lincoln.ac.ukmdpi.com This MIP-based sensor exhibited an oxidation peak at 0.737 V and demonstrated excellent linearity over a concentration range of 0.09–45 µM, achieving a lower limit of detection of 0.09 µM compared to the bare electrode. lincoln.ac.uk The fabrication of these sensors involves the electropolymerization of pyrrole monomers in the presence of the IPP template molecule. lincoln.ac.uk After polymerization, the template is removed, leaving behind specific recognition cavities in the poly-pyrrole matrix. mdpi.com The optimal removal of the template was achieved by immersing the electrode in a 1:5 (v/v) mixture of acetic acid and acetonitrile for approximately 10 minutes. mdpi.com
Computational studies, utilizing methods like Density Functional Theory (DFT) and Semi-Empirical Parameterized Model number 3 (PM3), have been employed to aid in the rational design of these MIPs. lincoln.ac.ukmdpi.com These theoretical models help in selecting the most suitable functional monomers and optimizing the monomer-template ratio for the strongest possible interaction, thereby improving the sensor's performance. mdpi.com For this compound, pyrrole was identified as the optimal functional monomer. mdpi.comresearchgate.net The intra- and inter-day precision for this MIP-based method were found to be less than 8.67% (RSD), highlighting its reliability. lincoln.ac.uk
Sample Preparation and Pre-concentration Methods
Effective sample preparation is a critical step in the analytical workflow for this compound, especially when dealing with complex biological matrices like urine and blood. cdc.govoup.com The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for detection. cdc.gov
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of this compound from various samples. cdc.govdphen1.comnih.gov This method involves passing a liquid sample through a solid sorbent material that retains the analyte, which is then eluted with a small volume of a suitable solvent. cdc.gov
Several types of SPE cartridges have been utilized for IPP analysis, including reversed-phase columns, Oasis® HLB, and Isolute CBA (a weak cation-exchange cartridge). nih.govcdc.govnih.govcdc.gov For instance, in a method for analyzing urinary phenolic metabolites, Oasis® cartridges were preconditioned and used to extract the analytes after acidification of the urine sample. cdc.gov The analytes were subsequently eluted with a mixture of ethyl ether and butyl chloride. dphen1.com Recoveries of IPP from blood and urine using SPE have been reported to exceed 85%. nih.govresearchgate.net In another method, after hydrolysis of urine samples, the cleanup procedure involved steam distillation followed by solid-phase extraction on a reversed-phase column. nih.gov
Enzyme Hydrolysis in Biological Matrices
In biological systems, this compound is often present in a conjugated form, typically as glucuronide or sulfate (B86663) conjugates. nih.govcdc.govrsc.org To accurately measure the total IPP concentration, a hydrolysis step is necessary to cleave these conjugates and release the free form of the analyte. cdc.govrsc.org
Enzyme hydrolysis, most commonly using β-glucuronidase from Helix pomatia, is a standard procedure for this purpose. cdc.govrsc.org The process typically involves incubating the sample (e.g., urine) with the enzyme in an acetate (B1210297) buffer at a controlled pH (around 4.5-5.0) and temperature (37°C) for a specific duration, which can range from 3 to 17 hours. cdc.govrsc.org For example, one method describes incubating urine samples with β-glucuronidase in a 0.1 M acetate buffer (pH 4.5) for 17 hours at 37°C. cdc.gov Another study used β-glucuronidase in an acetate buffer at pH 5.0 for 3 hours at 37°C. rsc.org
Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is another common technique employed for the isolation of this compound from aqueous samples. cdc.govdphen1.com This method relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
In a comparative study, LLE was used to extract hydrolyzed urine samples by performing three extractions with a mixture of hexane (B92381) and methyl tert-butyl ether (3:1, v/v). dphen1.com Another approach involves a cleanup step using sorbent-immobilized liquid/liquid extraction cartridges, such as ChemElut, after a derivatization step. cdc.gov In this case, the reaction mixture is applied to the cartridge, and the analytes are eluted with hexane. cdc.gov
Data Tables
Table 1: Voltammetric Determination of this compound
| Technique | Electrode | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Differential Pulse Voltammetry (DPV) | Glassy Carbon (GC) | 0.21 - 75 | 0.21 | lincoln.ac.uk |
| Differential Pulse Voltammetry (DPV) | Molecularly Imprinted Poly-Pyrrole (MIP-PPy) | 0.09 - 45 | 0.09 | lincoln.ac.uk |
Table 2: Sample Preparation Techniques for this compound Analysis
| Method | Matrix | Key Reagents/Materials | Purpose | Reference |
| Solid-Phase Extraction (SPE) | Urine, Blood | Oasis® HLB, Isolute CBA, Reversed-phase columns | Cleanup and Pre-concentration | nih.govcdc.govnih.gov |
| Enzyme Hydrolysis | Urine | β-glucuronidase, Acetate buffer | Cleavage of conjugates | cdc.govrsc.org |
| Liquid-Liquid Extraction (LLE) | Urine | Hexane, Methyl tert-butyl ether | Isolation of analyte | dphen1.com |
Environmental and Biological Fate of 2 Isopropoxyphenol
Occurrence and Formation in Environmental Matrices
Phytotoxic Phenol (B47542) Characterization
2-Isopropoxyphenol (B44703) and its derivatives have been identified as phytotoxic compounds. A study characterizing polyphenols from Dothiorella vidmadera, a fungus associated with grapevine trunk disease, isolated a new polyphenol, 5-hydroxymethyl-2-isopropoxyphenol. nih.govacs.org This compound, along with other isolated phenols like tyrosol, benzene-1,2,4-triol, resorcinol (B1680541), 3-(hydroxymethyl)phenol, and protocatechuic alcohol, exhibited phytotoxic effects. nih.govacs.org
When tested on tomato seedlings, all these compounds displayed similar phytotoxic effects. nih.govacs.org However, on grapevine leaves, resorcinol was the most toxic, followed by protocatechuic alcohol and 5-hydroxymethyl-2-isopropoxyphenol. nih.govacs.org This was the first instance of these naturally occurring compounds being isolated from a fungus implicated in grapevine trunk disease. nih.govacs.org
Biomonitoring and Exposure Assessment Studies
Detection in Human Biological Fluids (e.g., Urine, Blood, Cord Plasma)
This compound (IPP) is a primary metabolite of the insecticide propoxur (B1679652) and is frequently used as a biomarker for exposure. nih.govresearchgate.netresearchgate.net It is detectable in various human biological fluids, including urine, blood, and umbilical cord plasma. nih.govsuny.edunih.govsigmaaldrich.com
Studies have shown that after exposure to propoxur, this compound is excreted in the urine, primarily in a conjugated form. sigmaaldrich.com For instance, in one study, approximately 27.4% of an oral dose of propoxur was excreted as this compound in the urine within 8 hours, increasing to 29.7% by 24 hours. kamls.co.in Another study with human volunteers found that about 6% of a topically applied dose of propoxur was excreted in the urine as this compound within 24 hours. researchgate.net
The presence of this compound has also been confirmed in maternal and umbilical cord plasma, indicating its ability to cross the placental barrier. suny.edunih.govnih.gov In a study of an urban minority cohort, this compound was detected in over 45% of maternal and cord plasma samples. suny.edu The levels in paired maternal and cord plasma samples were similar and significantly correlated. suny.eduresearchgate.net
Correlation with Pesticide Exposure
The detection of this compound in biological samples is strongly correlated with exposure to the carbamate (B1207046) insecticide propoxur. nih.govkamls.co.innih.gov Since this compound is a major metabolite of propoxur, its presence in urine or blood is a reliable indicator of recent exposure to this pesticide. researchgate.netresearchgate.netsigmaaldrich.com
Research on greenhouse workers involved in harvesting flowers demonstrated a high correlation between dermal and respiratory exposure to propoxur and the total amount of this compound excreted in the urine over 24 hours. nih.gov The Pearson correlation coefficient between dermal exposure and total excreted this compound was 0.95. nih.gov This suggests that dermal exposure is a significant route of absorption for propoxur, leading to the excretion of its metabolite. nih.gov
Furthermore, studies on pregnant women have shown a correlation between propoxur levels in personal air samples and this compound concentrations in their blood. researchgate.net The detection of this compound in umbilical cord plasma also directly links fetal exposure to the mother's exposure to propoxur. nih.govnih.gov
Pharmacokinetics and Metabolism in Mammalian Systems
Routes of Metabolism (Depropylation, Ring Hydroxylation, N-Methyl Hydroxylation)
The metabolism of propoxur, which leads to the formation of this compound, occurs through several pathways in mammalian systems. The primary routes of metabolism include the hydrolysis of the carbamate ester linkage to yield this compound. inchem.orgscribd.com
Other significant metabolic pathways for propoxur involve:
Depropylation: This process leads to the formation of 2-hydroxyphenyl-N-methylcarbamate. inchem.orgscribd.com
Ring Hydroxylation: Hydroxylation of the phenyl ring can occur, for example, at the 5-position. inchem.orgscribd.com
N-Methyl Hydroxylation: The N-methyl group can also be hydroxylated. inchem.orgscribd.com
Incubation of propoxur with rat liver microsomes has demonstrated the formation of 2-hydroxyphenyl methylcarbamate, 5-hydroxy propoxur, N-hydroxymethyl propoxur, and this compound. inchem.orgscribd.comwho.int
Conjugation with Glucuronic Acid
Following its formation, this compound and other hydroxylated metabolites undergo conjugation to facilitate their excretion from the body. inchem.orgwho.int The primary conjugation reaction is with glucuronic acid, forming glucuronide conjugates. sigmaaldrich.cominchem.orgwho.int This process, catalyzed by UDP-glucuronosyltransferases, increases the water solubility of the metabolites, allowing for their efficient elimination in the urine. inchem.orgwho.int In vitro studies using rat liver microsomes have confirmed that in the presence of UDP-glucuronic acid, the metabolites of propoxur, including this compound, are conjugated. inchem.orgscribd.comwho.int
Environmental Persistence and Degradation Rates of this compound
This compound is a principal degradation product of the N-methylcarbamate insecticide, propoxur. fao.orgfao.orgnih.gov Its appearance and persistence in the environment are intrinsically linked to the breakdown of the parent pesticide. The degradation of propoxur, and consequently the formation and subsequent fate of this compound, is governed by a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial activity. nih.govepa.govwho.int
The persistence of propoxur varies significantly depending on environmental conditions. For instance, in soil, its half-life can range from 28 to 180 days. epa.govherts.ac.uk In certain soil types like muck and silty loam, propoxur has been observed to persist for more than six months, whereas it degrades more rapidly in sandy soils. fao.org The primary mechanism for its breakdown in the environment is often initiated by the hydrolysis of the carbamate linkage, which releases this compound. epa.gov
Microbial action plays a crucial role in the complete mineralization of this compound. nih.govwho.int Research has identified bacterial consortia capable of utilizing propoxur. For example, a consortium involving Pseudaminobacter sp. and Nocardioides sp. was found to first hydrolyze propoxur to this compound and methylamine (B109427). nih.gov The Nocardioides sp. was then proposed to further degrade this compound into catechol, which can enter central metabolic pathways. nih.gov Abiotic degradation through photolysis also contributes to the breakdown of propoxur, with a reported half-life of approximately 13 days in water under simulated sunlight. nih.govepa.gov
Hydrolytic Decay under Varying pH Conditions
The formation of this compound in aquatic environments is highly dependent on the hydrolytic stability of its parent compound, propoxur, which is significantly influenced by pH. Propoxur is generally stable in acidic to neutral conditions (pH 3-7). nih.gov However, as the pH becomes more alkaline, the rate of hydrolysis increases dramatically, leading to the rapid formation of this compound. nih.govepa.govnih.gov This alkaline hydrolysis proceeds via an E1cb mechanism.
Studies have quantified the hydrolysis rate of propoxur under various pH conditions, demonstrating its instability in alkaline media. For example, at 20-22°C, the half-life of propoxur can decrease from 93 days at pH 7 to just 30 hours at pH 9. nih.gov At a pH of 10, a 50% loss is observed in 40 minutes, and at pH 12.8, the half-life is a mere minute. nih.govinchem.org This indicates that in alkaline waters, propoxur is quickly converted to this compound.
While much of the literature focuses on the formation of this compound, data on its own degradation pathways show it can undergo further transformation. In electrocatalytic hydrogenation (ECH) experiments using Raney-Nickel electrodes, this compound undergoes aryl ether bond cleavage to form phenol, which is subsequently hydrogenated to cyclohexanol (B46403). rsc.org In a competitive reaction with other 2-alkoxyphenols, this compound demonstrated a similar reactivity, suggesting that the size of the alkoxy group does not significantly impact this degradation pathway. rsc.org
Table 1: Hydrolysis Half-life of Propoxur at Various pH Levels (20-22°C)
| pH Level | Half-life | Reference |
| 7 | 93 - 180 days | nih.govherts.ac.uk |
| 8.5 | 3 hours | nih.gov |
| 9 | 30 hours | nih.gov |
| 10.8 | 40 minutes | inchem.org |
| 11.8 | 11.5 minutes | inchem.org |
| 12.8 | 1 minute | inchem.org |
Sequestration by Adsorption Materials
The removal of this compound from aqueous solutions has been investigated using various solid adsorption materials. In a comparative study, the efficacy of activated charcoal, zeolite, alumina, diatomaceous earth, cellulose, and montmorillonite (B579905) clay was evaluated for the sequestration of both N-methylcarbamate pesticides and their phenolic degradation products, including this compound. wpmucdn.com
The results demonstrated that activated charcoal was significantly more effective than the other materials tested. wpmucdn.com The research focused on determining the minimum mass of adsorbent required for removal and calculating the material's adsorption capacity. wpmucdn.com Another study noted that fullerene (C60) was also successful in adsorbing this compound.
Table 2: Relative Performance of Adsorption Materials for this compound Removal
| Adsorption Material | Performance Ranking | Reference |
| Activated Charcoal | 1 (Most Effective) | wpmucdn.com |
| Zeolite | 2 | wpmucdn.com |
| Alumina | 3 | wpmucdn.com |
| Diatomaceous Earth | 4 | wpmucdn.com |
| Montmorillonite Clay | 5 | wpmucdn.com |
| Cellulose | 6 (Least Effective) | wpmucdn.com |
Interaction with Metal Systems
The interaction of this compound with various metal ions has been studied to understand its fate and potential for complexation in the environment. Research shows that this compound forms a stable complex with iron(III) (Fe³⁺) ions in aqueous solutions. wpmucdn.com Upon mixing, the solution turns a distinct orange-red color, and UV-vis spectroscopy reveals new absorbance peaks, confirming the formation of a complex. wpmucdn.com
Further analysis determined that the stoichiometric ratio of the complex is 1:3, indicating the formation of a metal chelate with the formula Fe(IPP)₃, where IPP represents the isopropoxyphenol ligand. wpmucdn.com The proposed structure suggests that the this compound ligand chelates the Fe(III) ion through both its phenolic and ether oxygen atoms. wpmucdn.com In contrast, the same study found no detectable interaction between this compound and other metal ions such as copper(II), zinc(II), aluminum(III), or manganese(II) under the tested conditions. wpmucdn.com
Additionally, this compound has been utilized as a Brønsted acid co-catalyst in nickel-catalyzed redox-neutral coupling reactions, highlighting its ability to interact with nickel-based systems to influence reactivity and selectivity. rsc.org
Table 3: Interaction of this compound with Various Metal Systems
| Metal Ion/System | Interaction Observed | Type of Interaction/Complex | Reference |
| Iron (III) (Fe³⁺) | Yes | Forms a 1:3 metal chelate complex, Fe(IPP)₃ | wpmucdn.com |
| Copper (II) (Cu²⁺) | No | No detectable interaction | wpmucdn.com |
| Zinc (II) (Zn²⁺) | No | No detectable interaction | wpmucdn.com |
| Aluminum (III) (Al³⁺) | No | No detectable interaction | wpmucdn.com |
| Manganese (II) (Mn²⁺) | No | No detectable interaction | wpmucdn.com |
| Nickel (Ni) | Yes | Acts as a Brønsted acid co-catalyst | rsc.org |
Applications and Research Implications of 2 Isopropoxyphenol
Role as a Chemical Intermediate in Organic Synthesis
With its reactive phenolic hydroxyl group and isopropoxy substituent, 2-Isopropoxyphenol (B44703) is a valuable intermediate in the synthesis of more complex molecules for agriculture and medicine. rsc.orgcymitquimica.com
Intermediate in Pharmaceutical Synthesis
The utility of this compound extends to the pharmaceutical industry, where it serves as an intermediate in the synthesis of bioactive molecules. It has been utilized in the creation of analogues of tamsulosin, an α1-adrenoceptor antagonist used in the therapy for benign prostatic hyperplasia. cymitquimica.comresearchgate.net Furthermore, this compound has been employed as a reactant in the synthesis of pyridone amides, a class of compounds investigated as potential modulators of sodium channels for the treatment of pain-related disorders. google.com
Advanced Materials Research
The unique structure of this compound makes it a valuable tool in the development of sophisticated polymers and sensor technologies.
Molecularly Imprinted Polymers (MIPs) for Sensor Development
A significant area of research involving this compound is in the development of Molecularly Imprinted Polymers (MIPs) for highly selective chemical sensors. nih.govyoutube.com In this technique, this compound acts as a "template" molecule during the polymerization process. nih.govresearchgate.net
The process begins with the electropolymerization of a functional monomer, such as pyrrole (B145914), onto an electrode surface in the presence of this compound. nih.govlincoln.ac.uk The monomer units arrange themselves around the template molecules, forming a stable complex. mdpi.com After polymerization, the this compound template is removed, leaving behind cavities in the polymer matrix that are precisely shaped and chemically complementary to the template. nih.govyoutube.com These imprinted cavities allow the resulting MIP-based sensor to selectively recognize and bind to this compound, even in the presence of other structurally similar molecules. lincoln.ac.ukmdpi.com
Computational methods, such as Density Functional Theory (DFT), are often used to design the MIPs by selecting the most suitable functional monomer and optimizing the template-to-monomer ratio for the strongest interaction. mdpi.comamazonaws.comsemanticscholar.org Research has demonstrated the successful fabrication of electrochemical sensors for this compound using this method, which can then be used to detect this compound as a biomarker for exposure to the pesticide Propoxur (B1679652). nih.govlincoln.ac.uk
| Sensor Type | Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
|---|---|---|---|---|
| Bare Glassy Carbon (GC) Electrode | Differential Pulse Voltammetry (DPV) | 0.21 - 75 | 0.21 | lincoln.ac.ukresearchgate.net |
| Molecularly Imprinted Poly-pyrrole (MIP) Sensor | Differential Pulse Voltammetry (DPV) | 0.09 - 45 | 0.09 | lincoln.ac.uk |
Polymeric Applications
Beyond its role in MIPs, this compound finds application in other areas of polymer science. Its inherent antioxidant properties make it a candidate for use as a stabilizer in plastics. cymitquimica.com Additionally, research into environmental analysis has utilized monolithic polymers for in-capillary microextraction to preconcentrate carbamate (B1207046) pesticides and their degradation products, including this compound, from samples before analysis. nih.govresearchgate.net In these studies, polymers based on divinylbenzene (B73037) were found to be effective for this purpose. nih.gov
Bio-Oil Upgrading and Deoxygenation Processes
This compound is a compound of interest in the field of renewable energy, specifically in the context of upgrading bio-oil derived from biomass pyrolysis. researchgate.net Bio-oil is a complex mixture of oxygenated organic compounds that must be refined to be used as a fuel. google.commdpi.com One of the key challenges is the removal of oxygen, a process known as hydrodeoxygenation (HDO). mdpi.com
Research in Environmental Remediation and Bioremediation
This compound is a significant compound in environmental science, primarily recognized as the main degradation product of the carbamate insecticide propoxur. fao.orgfao.org Its presence in soil and water systems is a direct indicator of propoxur breakdown. nih.gov Research into its environmental fate has centered on the microbial processes that govern its formation and subsequent degradation, which is crucial for assessing the environmental impact of propoxur and developing effective bioremediation strategies. ijfans.orgkhi.org
The primary pathway for the environmental breakdown of propoxur is hydrolysis, which yields this compound and methylamine (B109427). researchgate.netresearchgate.netfrontiersin.org This process is often mediated by microbial enzymes, particularly propoxur hydrolase, found in various soil and water bacteria. researchgate.netfrontiersin.org Several bacterial species have been identified as effective propoxur degraders, including those from the genera Pseudomonas, Arthrobacter, Neisseria subflava, and Brevundimonas diminuta. ijfans.orgresearchgate.net
Studies have shown that these microorganisms can utilize propoxur as a sole source of carbon and nitrogen. researchgate.netresearchgate.net For instance, a Pseudomonas species was found to grow on propoxur, leading to the accumulation of this compound in the culture medium. researchgate.netresearchgate.net The bacteria primarily use the methylamine component as a carbon and nitrogen source. researchgate.netfrontiersin.org The fate of the this compound ring can vary. Some microbial consortia have demonstrated the ability to further metabolize this compound. For example, in a syntrophic relationship between two bacterial strains, one strain hydrolyzes propoxur to this compound, while the second is proposed to utilize the this compound by converting it into catechol, a more readily degradable compound. researchgate.netfrontiersin.org However, in some cases, this compound may persist longer in the environment than the parent compound. smujo.id
The rate of propoxur degradation, and thus the formation of this compound, is influenced by several environmental factors. Biodegradation is generally faster in soils previously exposed to carbamate pesticides and can be accelerated under alkaline conditions and with the addition of nutrients like glucose. fao.orgfao.org The persistence of propoxur can range from a half-life of 19 days under optimal aerobic conditions to over 100 days in certain soil types like muck and silty loam. fao.orgfao.org This variability highlights the importance of understanding local environmental conditions for predicting the persistence of its metabolite, this compound.
The following table summarizes findings from studies on microbial degradation of propoxur and the role of this compound.
| Microorganism/System | Substrate | Key Findings | Reference(s) |
| Pseudomonas sp. | Propoxur | Degrades propoxur as a sole carbon and nitrogen source; hydrolyzes it to this compound and methylamine. | researchgate.netresearchgate.net |
| Arthrobacter sp. | Propoxur | Identified as an effective propoxur-degrading microorganism. | researchgate.net |
| Syntrophic bacterial pair (SP1a and SP1b) | Propoxur | Strain SP1a hydrolyzes propoxur to this compound; strain SP1b is proposed to metabolize this compound via catechol formation. | frontiersin.org |
| Isolate H-2-NG | Propoxur | Capable of degrading high concentrations of propoxur (3000 ppm) and utilizing the intermediate compounds as a carbon source. | researchgate.net |
| Various Soil Environments | Propoxur | Hydrolysis to this compound is the main degradation pathway; persistence varies significantly with soil type and conditions. | fao.orgfao.org |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological or chemical activity. For this compound, a substituted phenol (B47542), SAR studies provide insights into its reactivity, potential toxicity, and interactions with biological systems. While specific SAR studies focusing exclusively on this compound are limited, broader research on phenolic compounds offers a framework for predicting its behavior.
General SAR studies on phenols have established several key principles:
Antioxidant Activity : The antioxidant capacity of phenolic compounds is largely determined by the number and position of hydroxyl (-OH) groups on the aromatic ring. nih.gov The presence of electron-donating groups can also enhance this activity.
Reactivity : The position of substituents on the phenol ring influences the compound's reactivity. For example, in studies on the inhibition of certain chemical reactions, 1,3-diphenols (m-diphenols) were found to be effective carbonyl trappers, whereas 1,2- (o-) and 1,4- (p-) diphenols were less effective. nih.gov As an ortho-substituted phenol, this compound's activity would be influenced by the adjacent isopropoxy group.
Toxicity : The phytotoxicity of phenolic compounds has been linked to their structure. In a study involving a related compound, 5-hydroxymethyl-2-isopropoxyphenol, isolated from a fungus, its toxicity was compared with other phenols like resorcinol (B1680541), demonstrating that structural variations significantly impact phytotoxic effects. researchgate.netfigshare.com
More targeted research has employed computational methods to probe the structure-activity relationships of this compound. In one study aimed at developing a Molecularly Imprinted Polymer (MIP) for selective recognition, Density Functional Theory (DFT) was used. mdpi.com This computational SAR approach calculated the binding energies between this compound (the template molecule) and various functional monomers. The goal was to identify the monomer that would form the most stable complex, leading to a highly selective polymer. Pyrrole was identified as the optimal functional monomer for this purpose. mdpi.com This demonstrates how SAR principles are applied to design materials for specific applications like environmental sensing or remediation.
| Study Type | Compound Class | Key SAR Finding | Implication for this compound | Reference(s) |
| QSAR Analysis | Substituted Phenols | Antioxidant activity is governed by parameters like heat of formation, orbital energies (HOMO/LUMO), and the number of hydroxyl groups. | Its antioxidant potential can be estimated based on its structural and electronic properties. | nih.gov |
| Mechanistic Study | Phenolics | The ability to inhibit reactions (e.g., amine formation) depends on the relative position of hydroxyl groups, affecting carbonyl trapping and free radical scavenging abilities. | Its ortho-substituted structure dictates its specific inhibitory or scavenging capabilities. | nih.gov |
| Phytotoxicity Assay | Fungal Phenols | Phytotoxicity on grapevine leaves varied significantly among different phenolic structures, with resorcinol being more toxic than 5-hydroxymethyl-2-isopropoxyphenol. | Its specific substitution pattern determines its level of phytotoxicity compared to other phenols. | researchgate.netacs.org |
| Computational Modeling (DFT) | This compound | Pyrrole was identified as the best functional monomer for creating a selective Molecularly Imprinted Polymer due to optimal binding energy with the this compound template. | SAR can guide the rational design of materials for the selective detection and binding of this compound. | mdpi.com |
Emerging Research Areas and Future Directions
Recent research has begun to explore novel applications for this compound beyond its role as a pesticide metabolite, opening up new avenues in organic synthesis, materials science, and green chemistry.
One of the most promising emerging areas is its use in catalysis. Researchers have successfully employed this compound as a Brønsted acid co-catalyst in a nickel-catalyzed redox-neutral coupling of 1,3-dienes and aldehydes. chinesechemsoc.org This dual-catalytic system provides a highly atom-economical route to synthesize dienols, which are important structural motifs in organic chemistry. The study found that this compound was the optimal Brønsted acid, delivering superior yield and selectivity compared to other phenolic compounds. chinesechemsoc.org This discovery positions this compound as a valuable tool for developing new, efficient synthetic methodologies, with future research likely to explore its application in other redox-neutral reactions.
In the field of materials science and sensor technology, the development of Molecularly Imprinted Polymers (MIPs) for this compound is a significant future direction. mdpi.com As demonstrated by computational studies, it is possible to design polymers with high selectivity for this specific molecule. mdpi.com Future work could involve the synthesis and application of these MIPs in developing robust sensors for environmental monitoring of propoxur contamination or for creating selective sorbents for targeted water and soil remediation.
Furthermore, research into the valorization of lignin (B12514952), a complex polymer found in wood, has identified 2-alkoxyphenols (a class that includes this compound) as key model compounds. Studies on the electrocatalytic hydrogenation (ECH) of these compounds to produce biofuels and specialty chemicals like cyclohexanol (B46403) are underway. researchgate.net A study investigating the ECH of a mixture including guaiacol (B22219), 2-ethoxyphenol, and this compound showed that all were converted to phenol and then cyclohexanol. researchgate.net This suggests a potential future role for this compound and similar structures derived from lignin in the bio-refinery industry, contributing to a more sustainable chemical sector.
Finally, the isolation of new derivatives like 5-hydroxymethyl-2-isopropoxyphenol from fungi involved in grapevine trunk disease points to a new area of natural product chemistry. figshare.comacs.org Investigating the biological activities (such as phytotoxicity) of these naturally occurring analogues could lead to the discovery of new bioactive compounds and a better understanding of plant-pathogen interactions. researchgate.net
Q & A
Q. What validated analytical methods are used to detect 2-Isopropoxyphenol in biological matrices, and how do their sensitivity and specificity compare?
Methodological Answer: Detection in biological samples (e.g., urine, blood) typically employs gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS). For example, Krechniak & Foss (1979) optimized GC-MS with a detection limit of 0.1 µg/L for propoxur and its metabolite this compound in tissues, using solvent extraction and derivatization to enhance volatility . LC-MS/MS methods (predicted in HMDB data) achieve higher sensitivity for polar metabolites without derivatization, with fragmentation patterns validated against reference spectra (e.g., m/z 152.19 for the parent ion) . Sensitivity varies by matrix: urinary studies in NHANES reported limits of detection (LOD) ≤1.7 µg/L using immunoassays, whereas occupational exposure cohorts achieved LODs as low as 0.05 µg/g creatinine via solid-phase extraction (SPE) .
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
Methodological Answer: Structural elucidation relies on:
- NMR : H and C NMR identify the isopropoxy group (δ 1.2–1.4 ppm for methyl protons) and phenolic hydroxyl (δ 5.2–5.5 ppm) .
- IR Spectroscopy : O–H stretching (3200–3600 cm⁻¹) and C–O–C ether linkage (1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Electron ionization (EI-MS) shows a base peak at m/z 152.19 (molecular ion) and fragment ions at m/z 107 (loss of isopropoxy group) .
Reference spectra from NIST and HMDB provide standardized benchmarks for cross-validation .
Q. What metabolic pathways lead to the formation of this compound in humans, and how is it excreted?
Methodological Answer: this compound is the primary hydrolytic metabolite of the carbamate insecticide propoxur . In vivo, hepatic esterases cleave the carbamate bond, releasing the phenolic moiety, which conjugates with glucuronic acid or sulfate for renal excretion . Dawson et al. (1964) quantified 60–70% of an oral propoxur dose excreted as this compound in urine within 24 hours, with peak concentrations at 4–6 hours post-exposure . Studies recommend timed urine sampling and creatinine normalization to account for renal function variability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in urinary this compound levels between general population studies and occupational exposure cohorts?
Methodological Answer: Discrepancies arise from:
- Exposure Timing : Occupational studies capture acute exposure (e.g., applicators), whereas general population data reflect chronic, low-level exposure .
- Analytical Sensitivity : Immunoassays used in NHANES (LOD ~1.7 µg/L) may miss sub-threshold levels, while occupational studies use SPE-LC-MS/MS (LOD ≤0.05 µg/g creatinine) .
- Pharmacokinetic Variability : Genetic polymorphisms in esterase activity affect metabolic rates .
Resolution Strategy : Use longitudinal sampling in occupational cohorts and harmonize analytical protocols (e.g., ISO 17025) across studies.
Q. What experimental design considerations are critical when assessing environmental degradation products of this compound?
Methodological Answer: Environmental fate studies must account for:
- Abiotic Factors : Hydrolysis rates vary with pH (e.g., faster degradation at pH >8) and UV exposure .
- Biotic Factors : Microbial communities in soil/water mediate further breakdown (e.g., to catechol derivatives) .
- Sampling Protocols : Use representative subsampling (per EPA guidelines) to avoid heterogeneity in environmental matrices .
Case Study : Krechniak & Foss (1979) validated stability under simulated sunlight (λ = 290–400 nm), showing 50% degradation in 72 hours .
Q. What challenges arise in synthesizing high-purity this compound for toxicological studies, and how can they be mitigated?
Methodological Answer: Challenges :
- Purity : Commercial batches often contain isomers (e.g., 4-Isopropoxyphenol) or residual solvents .
- Stereochemical Stability : The isopropoxy group may racemize under acidic conditions .
Mitigation Strategies : - Chromatographic Purification : Use preparative HPLC with a C18 column (≥95% purity) .
- Quality Control : Validate purity via GC-MS (≥99% by area) and differential scanning calorimetry (DSC) for crystallinity .
- Storage : Stabilize in amber vials at −20°C to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
